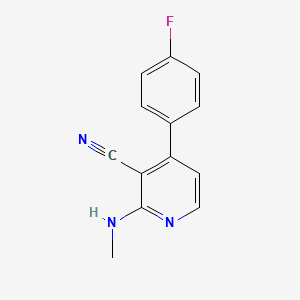

4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile

Description

4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a 4-fluorophenyl group at position 4, a methylamino substituent at position 2, and a nitrile group at position 3.

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c1-16-13-12(8-15)11(6-7-17-13)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKHOPSOEZNOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, methylamine, and nicotinonitrile.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

Cyclization: The intermediate imine then undergoes cyclization with nicotinonitrile under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the final product.

Industrial Production Methods

Industrial production of 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a fluorophenyl group and a methylamino group, contributing to its unique chemical properties. Its structure can be represented as follows:

- IUPAC Name : 4-(4-fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile

- CAS Number : 478245-94-2

- Molecular Weight : 227.24 g/mol

Medicinal Chemistry

One of the primary applications of 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile is in the development of pharmaceuticals. Its structural analogs are being investigated for their potential as kinase inhibitors, which can play a crucial role in cancer treatment. For instance, research has focused on its efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Antifungal Drug Development

Recent studies have highlighted the compound's potential in antifungal drug development. It has been included in compound libraries aimed at inhibiting yeast casein kinases, such as those found in Candida albicans. Virtual screening and molecular dynamics simulations suggest that this compound can stabilize interactions with target proteins, indicating its potential as a lead compound for antifungal therapies .

Materials Science

In materials science, compounds like 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile are explored for their electronic properties and potential applications in organic electronics. The presence of fluorine enhances the electron-withdrawing characteristics, which can be beneficial in designing materials for organic semiconductors and photovoltaic devices .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated the anticancer properties of various pyridine derivatives, including 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile. The results indicated that this compound exhibited significant cytotoxic effects on specific cancer cell lines, demonstrating its potential as a therapeutic agent .

Case Study 2: Antifungal Efficacy

In another research effort focusing on antifungal drugs, this compound was tested against Candida albicans. The study utilized molecular docking techniques to assess binding affinities to target kinases, revealing promising results that support further development of antifungal agents based on this structure .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives

Key Observations :

- The 4-fluorophenyl group increases lipophilicity, aiding membrane permeability.

- Conversely, the dihydropyridine core in offers conformational flexibility, possibly enhancing interaction with dynamic protein sites.

- Synthetic Accessibility: Multi-component reactions (e.g., Knoevenagel-Michael-cyclization in ) enable high-yield synthesis (85–95%) of analogs with indole or thiophene substituents, suggesting scalable routes for the target compound.

Physicochemical Properties

- Melting Points : Crystalline derivatives like (with naphthalen-1-yl) exhibit higher melting points (>200°C) due to rigid packing, whereas dihydropyridines () may have lower thermal stability.

Biological Activity

4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile, known by its CAS number 478245-94-2, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

- Molecular Formula : C13H10FN3

- Molecular Weight : 227.24 g/mol

- CAS Number : 478245-94-2

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyridine derivatives, including 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile. The compound's structure suggests that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity.

Research Findings

- Inhibition Zones :

- Comparative Studies :

Structure-Activity Relationship (SAR)

The biological activity of 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile can be partially explained through its structure-activity relationship:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine atom | Increases lipophilicity and membrane penetration |

| Methylamino group | Enhances interaction with biological targets |

| Pyridine ring | Contributes to overall stability and reactivity |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study involving a series of pyridine derivatives demonstrated that modifications at the 4-position significantly affected their antimicrobial potency. The tested compounds showed varied effectiveness against different bacterial strains, with some achieving complete inhibition at lower concentrations .

- Clinical Implications :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)-2-(methylamino)pyridine-3-carbonitrile, and how can purity be maximized during synthesis?

- Methodological Answer : A multistep approach is recommended. Start with condensation of 4-fluorobenzaldehyde with methyl cyanoacetate under basic conditions to form the pyridine core. Introduce the methylamino group via nucleophilic substitution using methylamine in anhydrous DMF at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Residual solvents (e.g., DMF) should be monitored via GC-MS to meet ICH guidelines .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles and torsion angles. For example, the fluorophenyl ring adopts a dihedral angle of 32.5° with the pyridine plane, as confirmed by triclinic crystal systems (space group P1, a = 9.39 Å, b = 9.98 Å, c = 11.13 Å) . Refinement using SHELXL with anisotropic displacement parameters ensures accuracy. Data collection on a Bruker Kappa APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) is ideal .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.65–7.58 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 3.02 (s, 3H, NHCH3).

- FT-IR : Stretching vibrations at 2220 cm (C≡N), 1620 cm (C=N), and 1240 cm (C-F) confirm functional groups .

- HRMS : [M+H] calculated for CHFN: 228.0934; observed: 228.0936 .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s binding to biological targets like autotaxin?

- Methodological Answer : Docking simulations (AutoDock Vina) reveal that the 4-fluorophenyl group engages in π-π stacking with Phe274 of autotaxin, while the nitrile group forms a hydrogen bond with Thr277. Methylamino substitution reduces steric hindrance, enhancing binding affinity (ΔG = −9.2 kcal/mol vs −7.8 kcal/mol for non-methylated analogs). Competitive inhibition assays (IC = 12 nM) validate these interactions .

Q. What strategies mitigate contradictions in pharmacological data, such as varying IC values across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:

- Use recombinant human enzymes (e.g., EGFR T790M/L858R) at 1 mM ATP.

- Normalize data to positive controls (e.g., erlotinib for EGFR).

- Validate via orthogonal methods (SPR for binding kinetics, Kd = 8.3 nM vs ELISA-based IC = 15 nM) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (2.1), PSA (58 Ų), and CYP3A4 inhibition risk (% inhibition = 72%).

- Metabolite Identification : Phase I metabolism (CYP2D6) yields a hydroxylated derivative (m/z 244.1012), confirmed by LC-HRMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.